Pyrimidine-5-carbaldehyde oxime

描述

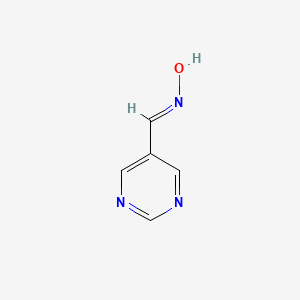

Pyrimidine-5-carbaldehyde oxime is a heterocyclic compound that features a pyrimidine ring substituted with an oxime group at the 5-position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the oxime functional group imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions: Pyrimidine-5-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability .

化学反应分析

Oxime Formation from Pyrimidine-5-carbaldehyde

The oxime derivative is synthesized via condensation of pyrimidine-5-carbaldehyde with hydroxylamine hydrochloride. This reaction proceeds under mild conditions:

Key observations:

-

IR spectra show N–O stretching at 979 cm⁻¹ and hydroxyl (O–H) stretching at 3,479 cm⁻¹ .

-

Failed attempts to cyclize the oxime into isoxazolopyrimidines suggest stability of the oxime under standard conditions .

Oxidation Reactions

The oxime group undergoes oxidation to form nitrile oxides, intermediates for 1,3-dipolar cycloadditions:

| Reagents | Products | Applications | Source |

|---|---|---|---|

| H₂O₂ or m-CPBA | Nitrile oxides | Precursors for heterocyclic compounds | |

| Photocatalysis | Iminyl radicals | Cross-coupling reactions |

Example:

Photocatalytic oxidation generates iminyl radicals (- C=N–O- ), enabling C–H functionalization and coupling with alkenes or alkynes .

Reduction Reactions

Reduction of the oxime group yields primary amines, critical for modifying bioactivity:

| Reducing Agents | Conditions | Products | Source |

|---|---|---|---|

| NaBH₄ | Ethanol, room temperature | 5-Aminomethylpyrimidine | |

| LiAlH₄ | Tetrahydrofuran, reflux | Amine derivatives |

Note: Stereoselective reductions remain unexplored for this compound but are well-documented in broader oxime chemistry .

Nucleophilic Substitution at Pyrimidine Positions

The pyrimidine ring’s chlorine or methylthio substituents undergo nucleophilic displacement:

| Nucleophile | Position | Products | Source |

|---|---|---|---|

| Amines | C-4 or C-6 | 4/6-Aminopyrimidine oxime derivatives | |

| Thiols | C-2 | Thioether analogs |

Case study:

Substitution with aryl amines at C-6 enhances kinase inhibition (e.g., VEGFR-2), as seen in structurally related 4-aminopyrimidine oximes .

Cycloaddition and Radical Reactions

The oxime participates in cycloadditions and radical-mediated transformations:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| 1,3-Dipolar cycloaddition | Alkenes/alkynes | Isoxazoline/pyridine hybrids | |

| Iminyl radical coupling | Mn(OAc)₃, light | C–N coupled adducts |

Mechanistic insight:

Iminyl radicals (generated via photocatalysis) undergo hydrogen-atom transfer (HAT) to form C-centered radicals, enabling diversification of the pyrimidine core .

Condensation Reactions

The aldehyde oxime reacts with carbonyl compounds (e.g., ketones) to form hydrazone-like derivatives:

| Partner | Conditions | Products | Source |

|---|---|---|---|

| Acetophenone | Acid catalysis | Hydrazone analogs |

Critical Research Findings

科学研究应用

Biological Activities

Pyrimidine-5-carbaldehyde oxime derivatives have been identified as having significant biological activities, particularly in the realm of cancer therapy and kinase inhibition.

Anticancer Properties

Research has shown that this compound derivatives possess potent inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. For instance, a series of 4-aminopyrimidine-5-carbaldehyde oximes demonstrated strong VEGFR-2 inhibitory effects, leading to antiproliferative activity against various cancer cell lines. These compounds caused cell cycle arrest at the G2/M phase, effectively preventing mitosis and thereby inhibiting tumor growth .

Kinase Inhibition

This compound derivatives have also been explored as kinase inhibitors. The oxime functional group enhances the interaction with kinase binding sites, allowing for the inhibition of multiple kinases involved in tumorigenesis. This multitargeted approach can provide therapeutic advantages over single-target inhibitors .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrimidine-5-carbaldehyde oximes is crucial for optimizing their efficacy and reducing toxicity. Modifications to the oxime side chains and the introduction of various substituents at specific positions on the pyrimidine ring have been shown to influence biological activity significantly.

Key Structural Features

- The presence of the oxime group contributes to increased polarity and hydrogen bonding capabilities, enhancing binding affinity to target proteins.

- Substituents at the 4-position of the pyrimidine ring have been linked to improved potency against VEGFR-2, with certain alkyl groups enhancing activity .

Case Studies

Several studies illustrate the potential applications of pyrimidine-5-carbaldehyde oximes in drug development:

VEGFR-2 Inhibition Study

A notable study synthesized various analogues of 4-aminothis compound and evaluated their inhibitory effects on VEGFR-2. The findings indicated that specific modifications led to enhanced potency and selectivity against cancer cell lines, suggesting a promising avenue for developing targeted cancer therapies .

Antimicrobial Activity

In addition to anticancer properties, some pyrimidine derivatives have demonstrated antimicrobial activity, making them candidates for treating infections caused by resistant bacterial strains. The mechanisms underlying these effects are still under investigation but may involve interference with bacterial enzyme systems .

Data Table: Summary of Biological Activities

作用机制

The mechanism by which pyrimidine-5-carbaldehyde oxime exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds and other interactions with target molecules, influencing their function and stability .

相似化合物的比较

Pyrimidine-2-carbaldehyde oxime: Similar structure but with the oxime group at the 2-position.

Pyrimidine-4-carbaldehyde oxime: Oxime group at the 4-position.

Pyrimidine-5-carboxaldehyde: Lacks the oxime group but shares the pyrimidine core.

Uniqueness: Pyrimidine-5-carbaldehyde oxime is unique due to the specific positioning of the oxime group, which influences its reactivity and interactions with other molecules. This distinct structure allows for unique applications in synthesis and medicinal chemistry .

生物活性

Pyrimidine-5-carbaldehyde oxime is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Overview of Pyrimidine Derivatives

Pyrimidine derivatives are known for their broad range of biological activities, including:

- Anticancer

- Antibacterial

- Anti-inflammatory

- Antiviral

- Antidiabetic

The structural versatility of pyrimidines allows for modifications that enhance their biological properties, making them valuable in drug development .

This compound functions primarily through the inhibition of specific enzymes and receptors. Its oxime functional group contributes to its ability to interact with biological targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific target but often involves modulation of kinase activity, which is crucial in cancer and inflammatory diseases .

Anticancer Activity

Research has shown that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrimidine compounds can induce cell cycle arrest and apoptosis in cancer cells. The following table summarizes key findings related to the anticancer activity of this compound derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Aminopyrimidine | MCF-7 | 2.19 | Induces G2/M phase arrest |

| 4-Chloro derivative | A549 | 0.03 | Apoptosis induction |

| 4-Dichloro derivative | Colo-205 | 0.01 | Inhibition of cell proliferation |

These results indicate that modifications to the pyrimidine structure can lead to enhanced anticancer efficacy .

Anti-inflammatory Activity

Pyrimidine derivatives have also been explored for their anti-inflammatory effects, particularly as inhibitors of cyclooxygenase (COX) enzymes. A study reported that several pyrimidine compounds exhibited potent COX-2 inhibitory activity, with some compounds showing IC50 values comparable to established anti-inflammatory drugs like Celecoxib:

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound 3b | >50% at 10^-8 M | 0.17 ± 0.01 |

| Compound 5d | >50% at 10^-9 M | 1.68 ± 0.22 |

These findings suggest that pyrimidine derivatives could serve as potential therapeutic agents for treating inflammatory conditions .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, pyrimidine compounds have demonstrated antimicrobial activity against various pathogens. For example, synthesized derivatives were tested against multiple microbial strains, showing varying degrees of effectiveness:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 128 µg/mL |

This highlights the potential utility of this compound in combating infectious diseases .

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrimidine derivatives in preclinical settings:

- Study on Anticancer Activity : A recent study evaluated a series of pyrimidine derivatives against various cancer cell lines, demonstrating that certain compounds had IC50 values significantly lower than standard chemotherapeutics like etoposide .

- COX-2 Inhibition : Another investigation focused on synthesizing new pyrimidine derivatives as COX-2 inhibitors, revealing that some exhibited greater potency than existing medications, indicating their potential as safer alternatives with fewer side effects .

- Antimicrobial Testing : A comprehensive evaluation of antimicrobial activity against seven strains showed promising results for several synthesized pyrimidines, paving the way for further development in this area .

属性

IUPAC Name |

(NE)-N-(pyrimidin-5-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHALWYYWJPEIV-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC=N1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。